1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene dihydrochloride
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Description
1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene dihydrochloride, commonly known as TATD, is an organic compound that has found applications in various fields of scientific research. TATD is a heterocyclic compound that contains a triazine ring and a tricyclic system. It has been used in the synthesis of various compounds due to its unique properties.
Scientific Research Applications
Cycloaddition Reactions
Studies have demonstrated the utility of related cyclic compounds in cycloaddition reactions. For instance, 4,4-Dichlorotricyclo[5.4.1.03,5]dodeca-7,9,11-triene undergoes cycloaddition with 4-phenyl-1,2,4 triazoline-3,5-dione via its norcaradiene valence-bond isomer to give an adduct in 86% yield, showcasing its reactivity in forming new chemical bonds (Halton & Russell, 1992).
Synthesis and Characterization
The synthesis and characterization of novel compounds derived from reactions involving cyclic amines have been widely explored. For example, the reaction of 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) with diazonium salts resulted in a series of bis-triazenes, highlighting the potential for creating diverse molecular structures from cyclic amines (Rivera & González-Salas, 2010).
Structural Modifications and Inclusion Lattices
The modification of tube size and shape in helical tubuland inclusion lattices formed by a new family of diol hosts was reported, where diol molecules connect a hexagonal array of hydrogen-bonded spines, creating helical tubular cavities. This research could have implications for the design of molecular containers or channels (Dance et al., 1986).
Biocidal Agents
Research on chlorine-free biocidal agents based on nontoxic or slightly toxic azaadamantane compounds, such as 1,3,6,8-tetraazatricyclo[4.4.1.13.8]dodecane , has shown promising bactericidal, viricidal, mycocidal, and sporicidal activities. This suggests a potential application in developing safe, effective disinfectants (Zubairov et al., 2015).
Chiral Compound Synthesis
The synthesis of chiral compounds like 4,9-dimethyl-1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane demonstrates the exploration of axial chirality in azaadamantane derivatives. This research could pave the way for new methodologies in the synthesis of chiral molecules (Rivera et al., 2012).
properties
IUPAC Name |
1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-2-8-9(10-4-1)11-7-3-5-12(8)6-7;;/h1-2,4,7H,3,5-6H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACCIOBQVVZSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1NC3=C2C=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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